molecular formula C20H21ClN2O5S B2879128 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3-nitrobenzamide CAS No. 573936-87-5

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3-nitrobenzamide

Cat. No.: B2879128
CAS No.: 573936-87-5
M. Wt: 436.91
InChI Key: VNDFNMUVVIXRHY-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 4-chloro-3-nitro-substituted aromatic core. Key structural elements include:

  • 4-Ethylbenzyl group: A lipophilic substituent that may improve membrane permeability and target binding .
  • Nitro and chloro groups: Electron-withdrawing substituents that influence electronic distribution and redox properties .

The compound’s synthesis likely involves a multi-step process, including amide coupling (e.g., Schotten-Baumann reaction) and functional group modifications, as seen in structurally related analogs .

Properties

IUPAC Name

4-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O5S/c1-2-14-3-5-15(6-4-14)12-22(17-9-10-29(27,28)13-17)20(24)16-7-8-18(21)19(11-16)23(25)26/h3-8,11,17H,2,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDFNMUVVIXRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3-nitrobenzamide is a complex organic compound that has garnered interest due to its potential biological activities. The presence of functional groups such as the nitro group and chloro substituent suggests that this compound may exhibit diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The molecular formula for this compound is C18H20ClN3O5SC_{18}H_{20}ClN_{3}O_{5}S, with a molar mass of approximately 426.85 g/mol. The structure features a chloro group, a tetrahydrothiophene moiety, and a nitrobenzamide core, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₈H₂₀ClN₃O₅S
Molar Mass426.85 g/mol
Density1.52 ± 0.1 g/cm³
Boiling Point687.7 ± 55.0 °C
pKa-2.94 ± 0.20

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group is known to participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce cellular stress and apoptosis in microorganisms and cancer cells alike . Additionally, the chloro substituent may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Antimicrobial Activity

Research indicates that compounds containing nitro groups exhibit significant antimicrobial properties. The nitro moiety's ability to undergo reduction within bacterial cells leads to the formation of toxic intermediates that can cause cell death . In vitro studies have shown that similar nitro compounds are effective against various pathogens, including Helicobacter pylori and Mycobacterium tuberculosis.

Anti-inflammatory Effects

The presence of the tetrahydrothiophene ring may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. Studies have demonstrated that related compounds can reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical in inflammatory responses .

Anticancer Potential

The structural characteristics of this compound suggest potential anticancer activity. Nitro compounds have been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function . Preliminary studies indicate that derivatives of this compound may inhibit cell proliferation in various cancer cell lines.

Case Studies

  • Antimicrobial Efficacy : A study on related nitro compounds demonstrated their effectiveness against multidrug-resistant bacteria, highlighting the potential for developing new antibiotics based on similar scaffolds .
  • Anti-inflammatory Activity : In a model of acute inflammation, a derivative exhibited a significant reduction in paw edema in rats, suggesting its potential as an anti-inflammatory agent .
  • Anticancer Activity : A recent investigation into structurally similar compounds revealed their capacity to induce apoptosis in breast cancer cells via ROS generation, supporting further exploration into the anticancer properties of this compound.

Comparison with Similar Compounds

Structural Analogs with Modified Benzyl Groups

Compound Name Substituents Key Differences Potential Impact Reference
4-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-nitrobenzamide 4-Fluorobenzyl Fluorine replaces ethyl group Increased electronegativity, reduced lipophilicity; may alter target affinity or metabolic stability .
3-Chloro-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide 4-Diethylaminobenzyl Diethylamino group introduces strong electron-donating effects Enhanced solubility; potential changes in receptor binding due to basicity .
N-(3-Chlorophenethyl)-4-nitrobenzamide 3-Chlorophenethyl Phenethyl vs. benzyl; absence of sulfone group Reduced polarity; altered conformational flexibility .

Analogs with Varied Aromatic Cores

Compound Name Aromatic Core Key Differences Biological Relevance Reference
N-(2,4-Dimethylphenyl)-4-chloro-3-nitrobenzamide 2,4-Dimethylphenyl Methyl groups increase steric bulk May hinder binding in sterically sensitive targets .
4-Chloro-N-(1-naphthyl)-3-nitrobenzamide 1-Naphthyl Larger aromatic system Enhanced π-π stacking but reduced solubility .
4-Nitro-N-(3-nitrophenyl)benzamide 3-Nitrophenyl Dual nitro groups Potential redox activity; higher reactivity .

Heterocyclic Derivatives

Compound Name Heterocycle Key Features Implications Reference
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-7-methyl-4-oxochromene-2-carboxamide Chromene-carboxamide Benzamide replaced with chromene Altered electronic properties; possible fluorescence or photostability .
4-Chloro-N-(4-methylthiazol-2-yl)-3-nitrobenzamide Thiazole ring Nitrogen-containing heterocycle Improved metabolic stability; potential kinase inhibition .
Compound with thiadiazole moiety (e.g., ) Thiadiazole Sulfur and nitrogen heteroatoms Enhanced hydrogen bonding; possible antibacterial activity .

Key Research Findings

  • Electronic Effects : The nitro group at the meta position (relative to the amide bond) creates a strong electron-deficient aromatic system, facilitating interactions with electron-rich biological targets .
  • Metabolic Stability : Fluorine or thiazole substitutions (e.g., ) may reduce oxidative metabolism, extending half-life .
  • Structure-Activity Relationships (SAR) :
    • Lipophilic groups (e.g., 4-ethylbenzyl) correlate with enhanced membrane permeability.
    • Bulky substituents (e.g., naphthyl) reduce binding affinity in sterically constrained targets .

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